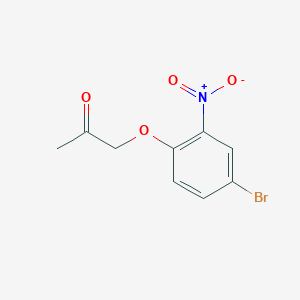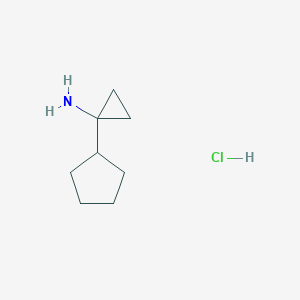
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate
Overview
Description
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is an organophosphorus compound with the molecular formula C9H18Cl3O4P. It is a versatile chemical used in various industrial applications, particularly as a flame retardant, plasticizer, and stabilizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 1-chloro-2-propanol and 3-chloropropanol. The reaction typically occurs under controlled conditions with the presence of a base to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials to the final product. The product is then purified through distillation or other separation techniques to achieve the required purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.
Acidic or Basic Conditions: Hydrolysis reactions can be catalyzed by acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phosphates can be formed.
Hydrolysis Products: Phosphoric acid derivatives and corresponding alcohols.
Scientific Research Applications
1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is utilized in several scientific research fields:
Mechanism of Action
The mechanism by which 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate exerts its effects involves the interaction with molecular targets such as proteins and enzymes. The compound can inhibit certain enzymatic activities by binding to active sites or altering the enzyme’s conformation. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
- Tris(1-chloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
- Tris(2-chloroisopropyl) phosphate
Comparison: 1-Chloropropan-2-yl bis(3-chloropropyl) phosphate is unique due to its specific molecular structure, which provides distinct flame retardant properties and chemical reactivity. Compared to similar compounds, it offers a balance of stability, reactivity, and effectiveness in various applications .
Properties
IUPAC Name |
1-chloropropan-2-yl bis(3-chloropropyl) phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3O4P/c1-9(8-12)16-17(13,14-6-2-4-10)15-7-3-5-11/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURCDQJWIBOOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)OP(=O)(OCCCCl)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340795 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137888-35-8 | |
| Record name | Phosphoric acid, 2-chloro-1-methylethyl bis(3-chloropropyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)




![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
![6-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B3032221.png)


![3,4-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3032224.png)

